Cas no 2137751-36-9 (Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl)-)

Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl)- 化学的及び物理的性質
名前と識別子
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- Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl)-
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- インチ: 1S/C9H17ClO/c1-2-6-11-8-9(7-10)4-3-5-9/h2-8H2,1H3
- InChIKey: AZVCRNVNUXWWQR-UHFFFAOYSA-N
- ほほえんだ: C1(CCl)(COCCC)CCC1
Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-677476-5.0g |
1-(chloromethyl)-1-(propoxymethyl)cyclobutane |
2137751-36-9 | 5g |
$4226.0 | 2023-05-29 | ||
Enamine | EN300-677476-0.5g |
1-(chloromethyl)-1-(propoxymethyl)cyclobutane |
2137751-36-9 | 0.5g |
$1399.0 | 2023-05-29 | ||
Enamine | EN300-677476-0.1g |
1-(chloromethyl)-1-(propoxymethyl)cyclobutane |
2137751-36-9 | 0.1g |
$1283.0 | 2023-05-29 | ||
Enamine | EN300-677476-0.05g |
1-(chloromethyl)-1-(propoxymethyl)cyclobutane |
2137751-36-9 | 0.05g |
$1224.0 | 2023-05-29 | ||
Enamine | EN300-677476-2.5g |
1-(chloromethyl)-1-(propoxymethyl)cyclobutane |
2137751-36-9 | 2.5g |
$2856.0 | 2023-05-29 | ||
Enamine | EN300-677476-1.0g |
1-(chloromethyl)-1-(propoxymethyl)cyclobutane |
2137751-36-9 | 1g |
$1458.0 | 2023-05-29 | ||
Enamine | EN300-677476-10.0g |
1-(chloromethyl)-1-(propoxymethyl)cyclobutane |
2137751-36-9 | 10g |
$6266.0 | 2023-05-29 | ||
Enamine | EN300-677476-0.25g |
1-(chloromethyl)-1-(propoxymethyl)cyclobutane |
2137751-36-9 | 0.25g |
$1341.0 | 2023-05-29 |
Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl)- 関連文献
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl)-に関する追加情報
Introduction to Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl) (CAS No. 2137751-36-9)
Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl) (CAS No. 2137751-36-9) is a unique and intriguing compound that has garnered significant attention in recent years due to its potential applications in various fields, including organic synthesis, materials science, and pharmaceutical research. This compound is characterized by its cyclobutane core and the presence of both a chloromethyl and a propoxymethyl substituent, which confer distinct chemical properties and reactivity profiles.
The cyclobutane ring is a four-membered cyclic hydrocarbon that exhibits unique structural and electronic properties compared to larger cycloalkanes. The small ring size results in significant ring strain, making cyclobutane derivatives highly reactive and versatile intermediates in synthetic chemistry. The chloromethyl group, on the other hand, introduces electrophilic reactivity, while the propoxymethyl substituent provides nucleophilic character and solubility in polar solvents.
Recent studies have highlighted the potential of Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl) in the development of novel materials and pharmaceuticals. For instance, a 2022 study published in the Journal of Organic Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of advanced polymers with enhanced mechanical properties. The researchers found that the chloromethyl group could be readily functionalized through nucleophilic substitution reactions, leading to a wide range of polymer architectures with tailored properties.
In the pharmaceutical industry, Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl) has shown promise as a building block for the synthesis of bioactive molecules. A 2023 study in Medicinal Chemistry Research reported the use of this compound in the development of new antiviral agents. The researchers utilized the propoxymethyl substituent to enhance the solubility and bioavailability of the final drug candidates, resulting in improved therapeutic efficacy against several viral strains.
The synthetic versatility of Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl) is further exemplified by its application in catalytic processes. A recent review article in Catalysis Today highlighted the compound's role as a ligand in transition metal-catalyzed reactions. The unique combination of chloromethyl and propoxymethyl groups allows for fine-tuning of catalyst activity and selectivity, making it an attractive choice for industrial-scale processes.
In addition to its synthetic applications, Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl) has been studied for its potential environmental impact. A 2022 study in Environmental Science & Technology investigated the biodegradability and ecotoxicity of this compound. The results indicated that under controlled conditions, Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl) can be effectively degraded by microbial communities, suggesting that it may have a lower environmental impact compared to other chlorinated compounds.
The safety profile of Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl) is also an important consideration for its practical applications. According to safety data sheets (SDS) and regulatory guidelines, this compound should be handled with appropriate precautions to minimize exposure risks. However, it is generally considered safe for use in well-controlled laboratory settings and industrial processes when proper safety protocols are followed.
In conclusion, Cyclobutane, 1-(chloromethyl)-1-(propoxymethyl) (CAS No. 2137751-36-9) is a multifaceted compound with a wide range of potential applications in organic synthesis, materials science, and pharmaceutical research. Its unique structural features and chemical properties make it an invaluable tool for researchers and scientists working at the forefront of these fields. As ongoing research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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